Product packaging for Lycocernuine(Cat. No.:CAS No. 6871-55-2)

Lycocernuine

Cat. No.: B1210670
CAS No.: 6871-55-2
M. Wt: 278.39 g/mol
InChI Key: IPJWEZOVCXECOG-FVUFVHQMSA-N
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Description

Significance of this compound within the Landscape of Lycopodium Alkaloids Research

Lycopodium alkaloids, as a class, are significant due to their structural complexity and wide range of biological activities, including acetylcholinesterase (AChE) inhibition, cytotoxicity, and anti-inflammatory effects mdpi.comarabjchem.orgresearchgate.netresearchgate.netarabjchem.orgresearchgate.net. While Huperzine A is the most extensively studied Lycopodium alkaloid for its potent AChE inhibitory activity and potential in treating Alzheimer's disease, other alkaloids like this compound contribute to the understanding of the chemical diversity and potential bioactivities within this family psu.edursc.orgarabjchem.orgarabjchem.orgresearchgate.net. This compound and cernuine are categorized as quinolizidine-type alkaloids and are considered members derived from phlegmarine-type alkaloids through specific bond formations researchgate.netresearchgate.netacs.org. Their isolation and structural characterization are crucial for mapping the chemical space of Lycopodium species and understanding the evolutionary and biosynthetic relationships among these compounds researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Evolution of Research Foci on this compound: From Structural Elucidation to Mechanistic Exploration

The research trajectory for this compound, mirroring that of many natural products, has progressed from initial isolation and rigorous structural determination to exploring its chemical properties and potential biological roles. Early work focused on establishing the precise chemical structures and stereochemistries of this compound and related compounds, often through chemical degradation and spectroscopic analysis cdnsciencepub.comresearchgate.netcdnsciencepub.com. For instance, syntheses of degradation products and related compounds provided strong evidence for the constitution and stereochemistry of this compound researchgate.netcdnsciencepub.com. More recent research has continued to explore the isolation of novel Lycopodium alkaloids, including those with complex structures like this compound, from various plant sources researchgate.netresearchgate.netresearchgate.net. While specific mechanistic studies directly on this compound are less prominent in the surveyed literature compared to compounds like Huperzine A, the broader research on Lycopodium alkaloids, including their acetylcholinesterase inhibitory properties, forms the context for understanding the potential avenues of mechanistic exploration for compounds like this compound psu.edursc.orgmdpi.comarabjchem.orgresearchgate.net. The ongoing efforts in isolating and characterizing these complex molecules are foundational for future investigations into their precise biological mechanisms and potential applications.

Table 1: Key Lycopodium Alkaloids Mentioned in Research

Alkaloid NameChemical Class / TypePrimary Source GenusNotable Research Focus
This compoundQuinolizidine-typeLycopodiumIsolation, structural elucidation, stereochemistry determination, biogenesis studies.
CernuineQuinolizidine-typeLycopodiumIsolation, structural elucidation, stereochemistry determination, biogenesis studies.
LycopodineLycopodine-typeLycopodiumFirst identified Lycopodium alkaloid, structural studies, biogenesis.
Huperzine A (HupA)Lycodine-typeHuperziaPotent acetylcholinesterase inhibitor, cognitive enhancement, Alzheimer's disease treatment, extensive pharmacological studies.
Anhydrothis compoundThis compound derivativeLycopodiumIsolation, structural studies.
CarolinianineLycopodium alkaloidLycopodiumIsolation, structure elucidation.
MagellanineFawcettimine-classAustrolycopodiumIsolation, structural elucidation, synthetic studies.
MagellaninoneFawcettimine-classAustrolycopodiumIsolation, structural elucidation, synthetic studies.
PaniculatineLycopodine-classAustrolycopodiumIsolation, structural elucidation, synthetic studies.
AnnotineMiscellaneous-typeLycopodiumBiological activity, effects on dendritic cells and T cells.
Complanadine ADimer alkaloidLycopodiumNeurotrophic activity, secretion of neurotrophic factors.
Obscurumines A & BC16N type alkaloidsLycopodiumIsolation, structural elucidation.
Serratezomine EN-acetylphlemarin-typePhlegmariurusIsolation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O2 B1210670 Lycocernuine CAS No. 6871-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6871-55-2

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

(1S,7S,9R,11R,13R,14R)-14-hydroxy-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one

InChI

InChI=1S/C16H26N2O2/c1-10-7-12-9-11-3-2-4-16(20)18(11)15-6-5-14(19)13(8-10)17(12)15/h10-15,19H,2-9H2,1H3/t10-,11+,12-,13-,14-,15+/m1/s1

InChI Key

IPJWEZOVCXECOG-FVUFVHQMSA-N

SMILES

CC1CC2CC3CCCC(=O)N3C4N2C(C1)C(CC4)O

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H]3CCCC(=O)N3[C@@H]4N2[C@H](C1)[C@@H](CC4)O

Canonical SMILES

CC1CC2CC3CCCC(=O)N3C4N2C(C1)C(CC4)O

Origin of Product

United States

Structural Elucidation and Advanced Stereochemical Analysis of Lycocernuine

Methodologies for Lycocernuine Structural Determination

Determining the precise atomic arrangement and connectivity of this compound has been achieved through the application of various advanced analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has played a pivotal role in unraveling the structure of this compound. By analyzing the chemical shifts, coupling constants, and through-bond/through-space correlations, researchers have been able to assign specific environments to each atom and establish the connectivity within the molecule. The characteristic signals observed in NMR spectra provide crucial information about the functional groups and the spatial relationships between atoms researchgate.netnih.govchemrxiv.orgbbhegdecollege.com. For this compound, NMR data, in conjunction with infrared (IR) spectroscopy, helped in confirming its proposed structure, including the presence of a hydroxyl group and the nature of its ring system cdnsciencepub.comcdnsciencepub.com. Specifically, the proton at C-9, deshielded by adjacent nitrogen atoms, appears as a quartet, indicating specific coupling patterns indicative of its position within the quinolizidine (B1214090) framework cdnsciencepub.comcdnsciencepub.com. The absence of Bohlmann bands in the IR spectrum, coupled with NMR findings, supports the assignment of a cis-quinolizidine system cdnsciencepub.com.

Advanced Mass Spectrometry Techniques for this compound Structural Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in the confirmation of its molecular formula and the identification of substructures. Analytical and mass spectral data have confirmed this compound's molecular formula as C₁₆H₂₆N₂O₂ cdnsciencepub.com. Key mass-to-charge (m/z) values observed in its mass spectrum include a molecular ion peak at m/z 278, along with significant fragment ions such as m/z 219, 166, 165, and 152, which arise from characteristic cleavages within the molecule cdnsciencepub.com. Advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are instrumental for the precise quantification and identification of this compound and its potential isomers, offering high sensitivity and selectivity nih.govresearchgate.net. High-resolution mass spectrometry (HRMS) further refines molecular formula determination by providing accurate mass measurements researchgate.net.

X-ray Crystallography and Diffraction Studies of this compound and Related Compounds

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic structure of crystalline compounds wikipedia.orgnih.govlibretexts.orgyoutube.com. While direct X-ray crystallographic data for this compound itself is not extensively detailed in the provided literature snippets, the technique is fundamental for establishing absolute stereochemistry and confirming molecular arrangements. The stereochemistry of this compound has been derived through a combination of chemical and physical methods researchgate.netcdnsciencepub.com. It is plausible that X-ray crystallography was employed on crystalline derivatives or related compounds to support the structural assignments, as it provides unambiguous three-dimensional structural information.

Conformational Analysis and Stereochemical Assignments of this compound

The stereochemistry of this compound, encompassing both relative and absolute configurations, has been a key focus of research. These assignments are crucial for understanding its chemical behavior and potential biological activity.

Advanced techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy) correlations, modified Mosher's method, and chemical transformations, have been employed to elucidate the relative stereochemistry of this compound and related alkaloids acs.org. These methods provide detailed insights into the spatial proximity of protons and the configuration at chiral centers. The established stereochemistry supports a specific three-dimensional architecture for this compound, which is critical for its chemical and biological properties.

Computational Chemistry Approaches to this compound Structure and Stability

Computational chemistry offers powerful tools for predicting and analyzing molecular structures, conformations, and stability, often complementing experimental findings. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations have been applied to this compound.

DFT analyses have indicated that this compound possesses significant kinetic stability researchgate.net. These computational studies can provide detailed insights into the electronic structure, reactivity, and energetic profiles of molecules, helping to rationalize experimental observations and predict chemical behavior researchgate.netresearchgate.netnih.govacs.orglu.senih.gov. Molecular docking and MD simulations have also been utilized to explore the binding interactions and conformational dynamics of this compound in various contexts, such as its potential interactions with biological targets researchgate.netresearchgate.netiiarjournals.org. These computational approaches are invaluable for a comprehensive understanding of this compound's structural characteristics and its potential roles.

Biosynthetic Pathways of Lycocernuine in Natural Systems

Identification of Precursor Molecules in Lycocernuine Biosynthesis

The primary precursor for the biosynthesis of Lycopodium alkaloids, including this compound, is the amino acid L-lysine acs.orgcdnsciencepub.comnih.govpsu.edu. Through a series of enzymatic transformations, L-lysine is converted into key intermediate molecules that serve as building blocks for the final alkaloid structure.

The initial steps involve the decarboxylation of L-lysine to cadaverine (B124047) , a process catalyzed by lysine (B10760008) decarboxylase (LDC) nih.gov. Cadaverine is then further processed, likely through oxidative deamination by copper amine oxidase (CAO) or primary amine oxidase (PAO) , leading to the formation of piperidine (B6355638) nih.gov. Piperidine is a fundamental cyclic amine that plays a crucial role in the early stages of Lycopodium alkaloid biosynthesis.

Further elaboration involves the reaction of piperidine with oxoglutaric acid (derived from malonyl-CoA), which subsequently undergoes decarboxylation to form pelletierine (B1199966) nih.gov. Pelletierine, a C9N alkaloid, is considered a significant intermediate in the broader Lycopodium alkaloid biosynthetic network. While pelletierine itself is not a direct precursor to this compound in a dimeric fashion, it represents a critical branch point derived from lysine cdnsciencepub.com.

Precursor/Intermediate MoleculeRole in this compound BiosynthesisSource/Derivation
L-lysinePrimary amino acid precursorAmino acid pool
CadaverineIntermediate, derived from lysineLDC enzyme
PiperidineKey cyclic amine intermediateCAO/PAO enzyme
Oxoglutaric acidReactant for pelletierine formationMalonyl-CoA
PelletierineSignificant intermediate in Lycopodium alkaloid pathwayFrom piperidine and oxoglutaric acid

Enzymology and Genetic Basis of this compound Biosynthetic Enzymes

The intricate construction of this compound relies on a suite of enzymes, many of which are encoded by specific genes organized within biosynthetic gene clusters, often referred to as regulons nih.gov. While the precise enzymes directly responsible for the final steps leading to this compound are still under investigation, key enzymes involved in the early stages of Lycopodium alkaloid biosynthesis have been identified.

Lysine Decarboxylase (LDC): This enzyme catalyzes the initial decarboxylation of L-lysine to cadaverine nih.gov. Genes encoding LDC have been identified in Lycopodiastrum casuarinoides nih.gov.

Copper Amine Oxidase (CAO) / Primary Amine Oxidase (PAO): These enzymes are involved in the oxidative deamination of cadaverine, leading to piperidine formation nih.gov.

Cytochrome P450 (CYP) Enzymes: These monooxygenases are frequently implicated in the late-stage oxidative modifications and cyclizations required to form the complex polycyclic structures of many alkaloids, including this compound nih.gov. Their specific roles in this compound biosynthesis are an active area of research.

Other Enzymes: While not explicitly detailed for this compound, enzymes involved in malonyl-CoA metabolism and potential cyclization/condensation reactions are inferred to be critical for building the alkaloid scaffold nih.govnih.gov. The concept of a "Lycopodium alkaloid biosynthetic regulon" suggests that genes encoding these enzymes are transcriptionally coregulated, facilitating efficient pathway operation nih.gov.

Proposed Biosynthetic Routes and Intermediate Compounds to this compound

The biosynthesis of this compound is thought to proceed through a series of cyclization and modification steps, originating from the lysine-derived intermediates. While a complete, step-by-step pathway for this compound is not fully elucidated, general routes for Lycopodium alkaloids provide a framework.

The pathway begins with L-lysine, leading to cadaverine, piperidine, and pelletierine cdnsciencepub.comnih.gov. Unlike some other alkaloid classes that might involve dimerization of precursor units, this compound and related cernuane-type alkaloids are not considered simple modified dimers of pelletierine, as only one pelletierine unit appears to be incorporated into the final structure cdnsciencepub.com.

Total Synthesis of Lycocernuine and Analogues

Historical Overview of Lycocernuine Total Synthesis Efforts

The journey towards the total synthesis of this compound is intertwined with the broader exploration of Lycopodium alkaloids. Early research focused on the isolation and structural elucidation of these compounds, including this compound and its related alkaloid, cernuine (B1211191), from Lycopodium cernuum L. researchgate.netcdnsciencepub.com. These foundational studies established the complex fused ring systems and stereochemical configurations characteristic of these natural products. Subsequent efforts involved the synthesis of degradation products and key intermediates, such as dihydrodeoxyepiallocernuine and tricyclic compound XVI, which provided crucial evidence for the proposed constitution and stereochemistry of this compound researchgate.netcdnsciencepub.com. While specific detailed historical accounts of the first total synthesis of this compound are not extensively detailed in the provided literature, the development of synthetic routes for related Lycopodium alkaloids, such as those involving cernuane-type structures oregonstate.edu, indicates a sustained interest and progress in accessing these molecular architectures.

Retrosynthetic Analysis and Key Strategic Disconnections for this compound Synthesis

Designing a synthetic route for a molecule as complex as this compound necessitates meticulous retrosynthetic analysis. This process involves working backward from the target molecule, breaking it down into simpler, more accessible precursors through a series of "disconnections" that correspond to known or plausible chemical reactions icj-e.orgic.ac.uk. For this compound, key strategic disconnections would likely target the formation of its core polycyclic framework, particularly the fused quinolizidine (B1214090) and bridged ring systems. Common strategies in retrosynthesis include functional group interconversions (FGIs), disconnection of carbon-carbon bonds, and identification of key synthons and their synthetic equivalents icj-e.orgkccollege.ac.in. For Lycopodium alkaloids, retrosynthetic strategies often focus on building the characteristic quinolizidine skeleton and incorporating the bridged ring systems, potentially involving disconnections that lead to cyclic enones or amines as key precursors oregonstate.eduresearchgate.net.

Diverse Synthetic Methodologies Employed in this compound Total Synthesis

The synthesis of this compound demands a repertoire of advanced synthetic methodologies to construct its intricate molecular architecture and control its numerous stereocenters.

The assembly of this compound's core skeleton typically involves strategies that build its fused polycyclic system. Approaches for related Lycopodium alkaloids often utilize reactions such as intramolecular Mannich cyclizations and intramolecular Michael additions to forge key ring systems researchgate.net. Specific methodologies that have been employed or are relevant to this compound synthesis include:

Ti(O-iPr)4 Mediated Coupling: A titanium(IV) isopropoxide-mediated coupling reaction has been identified as a key step in constructing the core carbon framework of related cernuane-type alkaloids, achieving a yield of 68% with a 1:1 diastereomeric ratio oregonstate.edu.

Mercuric Acetate (B1210297) Oxidation and Reduction: Mercuric acetate oxidation has been utilized to introduce unsaturation, forming an enamine intermediate, which upon catalytic reduction can regenerate the alkaloid structure. This process has been instrumental in confirming structural features, such as the cis-quinolizidine system, and can lead to the formation of oxazolidine (B1195125) intermediates that are subsequently reduced to the target alkaloid cdnsciencepub.com.

Cycloaddition and Cascade Reactions: For other complex alkaloids with similar structural motifs, strategies like Diels-Alder reactions and cascade cyclizations have proven effective in rapidly assembling polycyclic frameworks researchgate.net.

This compound possesses six stereocenters, making stereocontrol a paramount challenge in its synthesis. Strategies to establish these chiral centers often rely on:

Diastereoselective Reactions: Utilizing reactions that inherently favor the formation of one diastereomer over others, such as stereoselective cyclizations or additions. The 1:1 diastereomeric ratio observed in the Ti(O-iPr)4 mediated coupling highlights the challenges in achieving high diastereoselectivity in certain steps oregonstate.edu.

Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries or enantioselective catalysts can guide the formation of specific stereoisomers. While not explicitly detailed for this compound in the provided snippets, these are standard tools in complex molecule synthesis researchgate.net.

Stereochemical Derivations: Early work involved deriving the relative and absolute stereochemistry of this compound through chemical and physical methods, providing a definitive target for synthetic efforts researchgate.netcdnsciencepub.com. The cis-quinolizidine system and the axial nature of certain substituents have been deduced, guiding synthetic design cdnsciencepub.com.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent sathyabama.ac.in.

Divergent Synthesis: In contrast, a divergent strategy begins with a core structure or intermediate and systematically elaborates it into a range of related compounds or the final target. This approach is efficient for generating libraries of analogues or for exploring variations on a theme japsonline.comresearchgate.netmdpi.com. A "divergent approach for the total syntheses of cernuane-type and quinolizidine-type Lycopodium alkaloids" has been noted, suggesting its applicability to this compound and related structures researchgate.net.

The choice between convergent and divergent strategies, or a combination thereof, depends on the specific structural features of this compound and the desired efficiency and flexibility of the synthetic route.

Stereocontrol Strategies in this compound Synthesis

Synthesis of this compound Derivatives and Structural Analogues

Beyond the total synthesis of this compound itself, significant research has focused on preparing derivatives and structural analogues. These efforts are crucial for understanding structure-activity relationships, exploring biological potential, and developing synthetic methodologies.

Simplified Structures: Syntheses of simplified structures related to this compound and cernuine have been reported, providing access to core motifs of these alkaloids researchgate.net.

Piperidine (B6355638) Analogues: The synthesis of piperidine analogues has been mentioned in the context of cernuine and this compound chemistry oregonstate.edu.

Degradation Products: The synthesis of degradation products, such as tricyclic compound XVI, has served not only to confirm the structure of this compound but also as a potential intermediate for further synthetic modifications researchgate.netcdnsciencepub.com.

Analogue Assessment: Research has also involved assessing novel analogues of this compound, implying that synthetic routes to these modified structures have been developed usx.edu.cn.

The synthesis of these derivatives allows for a systematic exploration of how structural modifications impact the chemical and potentially biological properties of this compound.

Development of Novel Synthetic Transformations Facilitated by this compound Synthesis

The synthesis of complex natural products like this compound often acts as a proving ground for existing advanced methodologies and inspires the strategic application of chemical reactions. The intricate architecture of this compound and its related alkaloids necessitates the use of precise and efficient bond-forming reactions, stereocontrolled transformations, and strategic ring-forming processes. While specific transformations may not have been invented solely for this compound, their successful application in its synthesis highlights their utility and can inspire further refinements and broader adoption in the field.

Key Synthetic Strategies and Transformations:

The synthesis of this compound and its close relatives, such as Cernuine, often involves a convergent or linear approach, building the complex polycyclic framework step-by-step. Researchers have employed a range of powerful synthetic tools to overcome the inherent challenges:

Stereoselective Construction of Stereocenters: The precise control over the three-dimensional arrangement of atoms is paramount. This is often achieved through:

Organocatalytic Asymmetric Reactions: The use of small organic molecules as catalysts to induce enantioselectivity has become a powerful strategy. For instance, organocatalytic α-amination reactions have been employed in the synthesis of related Lycopodium alkaloids, enabling the stereoselective installation of key nitrogen-containing stereocenters organic-chemistry.orgresearchgate.net.

Diastereoselective Reactions: Reactions that proceed with high selectivity for one diastereomer over others are critical. For example, diastereoselective intramolecular reductive amination has been a key step in assembling portions of the cernuane skeleton organic-chemistry.org.

Efficient Ring Formation: Constructing the multiple fused rings of this compound requires robust cyclization strategies.

Olefin Metathesis: Reactions like the Grubbs cyclization have proven invaluable for forming carbon-carbon bonds and constructing cyclic systems efficiently organic-chemistry.org.

Reductive Amination: This versatile reaction is frequently used to form carbon-nitrogen bonds, often leading to the closure of nitrogen-containing rings, as seen in the synthesis of cermizine B researchgate.net.

Strategic Functional Group Interconversions and Manipulations:

Wittig-Horner Reactions: These reactions are widely used for the formation of carbon-carbon double bonds, essential for building the conjugated systems found in some related natural products and for extending carbon chains in precursors researchgate.netresearchgate.netnyu.edu.

Michael Additions: These conjugate addition reactions are powerful tools for forming carbon-carbon bonds and are frequently employed in the construction of cyclic systems, as demonstrated in the synthesis of cermizine B researchgate.netresearchgate.net.

Contribution to Synthetic Methodology:

The total synthesis of this compound and related alkaloids, while often relying on established advanced methodologies, serves to:

Demonstrate the Power of Modern Catalysis: The successful application of organocatalysis and transition-metal catalysis in complex settings validates and promotes these powerful synthetic tools.

Refine Reaction Conditions: Synthesizing molecules with such complexity often requires meticulous optimization of reaction conditions, leading to improved yields, selectivity, and scalability for specific transformations.

Inspire New Strategies: The challenges posed by the this compound scaffold can inspire chemists to devise novel synthetic routes that may involve unique combinations or sequences of reactions, thereby indirectly fostering innovation in synthetic design.

While this compound synthesis may not be directly credited with the invention of new named reactions, it exemplifies the sophisticated application of modern synthetic chemistry. The ability to assemble such intricate molecular architectures efficiently and stereoselectively contributes to the ever-evolving toolkit available to synthetic chemists, enabling the exploration of new chemical space and the development of future chemical innovations.

Investigation of Lycocernuine S Biological Activities and Mechanisms of Action

In Vitro Enzymatic and Receptor Modulation by Lycocernuine

The enzymatic and receptor modulation capabilities of this compound have been a subject of scientific inquiry, particularly concerning its potential interactions with neurotransmitter systems and key enzymes involved in metabolic pathways.

This compound Interactions with Cholinergic Systems: Mechanistic Insights

The cholinergic system, crucial for cognitive functions and neurotransmission, is a significant target in neurological disorders such as Alzheimer's disease (AD). Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for AD, as they increase acetylcholine (B1216132) levels in the brain researchgate.nettandfonline.compsu.eduufrgs.br. This compound has been evaluated for its potential anticholinesterase activity. Molecular docking studies suggest that this compound may possess inhibitory potential against human acetylcholinesterase iiarjournals.orgresearchgate.net. However, in vitro enzymatic assays have yielded mixed results. One study indicated that while cernuine (B1211191) demonstrated acetylcholinesterase inhibitory activity, this compound, along with clavolonine and lycopodine, did not exhibit significant activity up to a concentration of 250 µg/mL tandfonline.comtandfonline.com. Further research is needed to clarify this compound's precise role and efficacy within the cholinergic system.

Modulation of Other Neurotransmitter Systems by this compound

Information regarding this compound's specific modulation of other major neurotransmitter systems, such as dopaminergic or serotonergic pathways, is not extensively detailed in the available literature. While related compounds like lycopene (B16060) have been associated with effects on serotonin (B10506) levels tjnpr.orgnih.gov, direct evidence linking this compound to these systems is currently limited.

This compound as an Inhibitor or Activator of Specific Enzymes: Aldose Reductase and Others

This compound has emerged as a compound of interest for its potential inhibitory activity against Aldose Reductase (AR). AR is an enzyme in the polyol pathway that plays a critical role in the development of diabetic complications by catalyzing the conversion of glucose to sorbitol researchgate.netresearchgate.netnih.govx-mol.netvietnamjournal.ru.

In a bioinformatics-guided approach employing molecular docking, this compound was identified as a promising potential inhibitor of AR. It exhibited a binding affinity score of -8.4 kcal/mol to the AR receptor. This score positions it alongside other identified potential inhibitors, such as adenocarpine (B1235377) (-9.2 kcal/mol) and marmesin (B225713) (-8.8 kcal/mol), suggesting a comparable interaction strength with the enzyme researchgate.netresearchgate.netnih.govcolab.ws. These findings highlight this compound as a candidate for further investigation in the context of developing novel antidiabetic agents targeting AR researchgate.netnih.govvietnamjournal.ru.

There is no information available in the reviewed literature indicating this compound's role as an activator of enzymes or its inhibitory activity against other specific enzymes beyond Aldose Reductase.

Investigation of this compound's Impact on Cellular Signaling Pathways

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The available scientific literature does not present specific Structure-Activity Relationship (SAR) studies focused on this compound and its synthesized derivatives. While the chemical structure of this compound is established, and it belongs to the broader class of Lycopodium alkaloids, which includes compounds with known bioactivities such as acetylcholinesterase inhibition (e.g., Huperzine A) where SAR studies have been conducted psu.edu, direct investigations into this compound's molecular modifications and their impact on biological activity were not identified. Understanding how structural alterations to this compound might influence its potential effects remains an area not detailed in the retrieved research.

Exploration of this compound's Biological Roles in Producing Organisms

This compound is a recognized alkaloid constituent found in several species of the Lycopodium genus, commonly referred to as club mosses. It has been isolated from Lycopodium cernuum L., Lycopodiella cernua, Lycopodium chinense, and Lycopodium clavatum acs.orgcdnsciencepub.comresearchgate.net. Furthermore, it has been identified in Lycopodium carolinianum L. var. affine researchgate.net. This compound is classified as a quinolizidine (B1214090) alkaloid, a group of nitrogenous heterocycles biosynthesized from the amino acid L-lysine acs.orgphytomednepal.com. The precise biological function or role of this compound within its producing organisms has not been specified in the examined literature, beyond its identification as a natural product.

Data Tables:

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC16H26N2O2
Molecular Weight278.394 g/mol
Monoisotopic Mass278.199428
cLogP1.737
cLogS-2.512
H-Acceptors4
H-Donors1
Total Surface Area201.54 Ų
Polar Surface Area43.78
Drug Likeness-1.2327
Stereocenters6
Rotatable Bonds0
Aromatic Atoms0
sp3 Atoms17
MutagenicNone
TumorigenicNone
Reproductive ToxicityNone
IrritantNone

Source: phytomednepal.com

Table 2: Producing Organisms of this compound

Organism SpeciesCommon Name (if applicable)Reference(s)
Lycopodium cernuum L.Club moss cdnsciencepub.com, researchgate.net
Lycopodiella cernuaClub moss researchgate.net
Lycopodium chinenseClub moss acs.org
Lycopodium clavatumClub moss researchgate.net
Lycopodium carolinianum L. var. affineClub moss researchgate.net

Mentioned Compounds:

this compound

Cernuine

this compound N-oxide

Cermizine D

Advanced Analytical and Chemoinformatic Approaches for Lycocernuine Research

Chromatographic Techniques for Lycocernuine Isolation and Quantification

Chromatographic methods are indispensable for the isolation and purification of this compound from intricate botanical matrices, as well as for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the analysis of this compound, facilitating its separation from co-occurring alkaloids and other plant metabolites. Its application spans both analytical quantification and preparative isolation.

Isolation and Purity Assessment: HPLC, particularly reverse-phase HPLC (RP-HPLC), has been instrumental in the purification of this compound. Studies have employed RP-HPLC, often utilizing C18 columns, with mobile phases typically comprising mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous buffers, sometimes with additives like formic acid or triethylamine (B128534) to optimize separation and recovery. This compound has been identified and its presence confirmed in plant extracts through LC-MS analysis, where retention times (tR) are a key parameter for dereplication. Preparative HPLC has also been utilized for isolating various Lycopodium alkaloids, including those structurally related to this compound.

Methodological Considerations: While specific detailed HPLC methods for this compound quantification are not extensively detailed in the provided snippets, general alkaloid analysis protocols often involve UV detection, typically in the range of 210-280 nm, or mass spectrometric detection when coupled with LC.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for profiling volatile and semi-volatile compounds, including alkaloids, by separating them based on their volatility and then identifying them through their mass spectral fragmentation patterns.

Alkaloid Profiling: GC-MS has been employed in the characterization of alkaloid profiles in plant extracts, such as in Ficus benjamina, where it aided in identifying various alkaloid classes, including quinolizidines, to which this compound belongs. This technique provides both chromatographic separation and mass spectral data for compound identification.

Countercurrent Chromatography and Other Preparative Methods for this compound Isolation

Countercurrent Chromatography (CCC), alongside traditional column chromatography, represents crucial preparative techniques for the efficient isolation of this compound from plant material.

CCC for Alkaloid Separation: High-speed counter-current chromatography (HSCCC) is recognized for its capacity to perform large-scale separations of natural products without the use of solid stationary phases, thus minimizing sample loss and degradation. While specific HSCCC protocols for this compound are not detailed, the technique has been successfully applied to the isolation of various alkaloids and related compounds from plant extracts.

Column Chromatography: this compound has been isolated using conventional column chromatography techniques, often serving as an initial purification step. These methods rely on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase.

Hyphenated Techniques for Complex Mixture Analysis Containing this compound

Hyphenated techniques, which integrate separation processes with advanced detection and identification tools, are vital for analyzing complex natural product mixtures containing this compound.

LC-MS and LC-MS/MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely utilized for the identification and profiling of Lycopodium alkaloids. These methods enable the detection and tentative identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, often in conjunction with retention times from the LC separation. LC-MS guided isolation has been employed to identify new Lycopodium alkaloids, including those related to this compound, and this compound itself has been identified in plant metabolomic datasets using these techniques.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly employed to elucidate the correlation between this compound's chemical structure and its potential biological activities, as well as to guide the design of novel analogues.

Computational Studies and QSAR: this compound has been included in computational studies investigating its potential as an inhibitor of enzymes like aldose reductase and acetylcholinesterase (AChE). These studies utilize molecular docking, ADMET predictions, and molecular dynamics simulations to assess binding affinities and pharmacokinetic properties, thereby providing insights into potential therapeutic applications and informing the design of new molecules with enhanced bioactivity. This compound has been computationally evaluated for its binding affinity to aldose reductase, with studies suggesting it demonstrates significant kinetic stability.

Structure Elucidation: Chemoinformatic tools, combined with spectroscopic data (NMR, MS), are fundamental for determining the precise chemical structure of this compound and related compounds. Computational methods, such as electronic circular dichroism (ECD) calculations, have also been employed to confirm the absolute configurations of related alkaloids.

Spectroscopic Fingerprinting and Metabolomics Approaches for this compound Discovery

Spectroscopic techniques and metabolomics provide powerful tools for the identification and characterization of this compound within biological samples and for the discovery of new related compounds.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for the detailed structural elucidation of this compound, providing critical information about atomic connectivity and stereochemistry. Mass Spectrometry (MS) offers data on molecular weight and fragmentation patterns, aiding in identification. Infrared (IR) spectroscopy provides insights into the functional groups present. Collectively, this spectroscopic data forms a unique "fingerprint" for this compound.

Metabolomics: Metabolomics approaches, frequently utilizing LC-MS, are employed to analyze the comprehensive set of metabolites within a biological sample. This compound has been identified as a metabolite in various plant extracts through these techniques, contributing to the understanding of plant metabolic profiles and potentially aiding in the discovery of new related compounds.

Future Directions and Emerging Research Avenues for Lycocernuine

Innovations in Lycocernuine Total Synthesis and Biosynthetic Engineering

The total synthesis of complex natural products like this compound presents significant challenges, driving innovation in synthetic chemistry researchgate.netisef.netnih.gov. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. This could involve exploring novel catalytic methods, such as asymmetric catalysis, to control stereochemistry and improve yields frontiersin.org. Furthermore, advances in biosynthetic engineering offer promising avenues. Engineering microbial hosts to produce this compound through metabolic pathway manipulation could provide a sustainable alternative to traditional extraction or complex chemical synthesis nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.gov. This would involve identifying and optimizing the genes responsible for this compound biosynthesis and expressing them in robust microbial platforms. Understanding the natural biosynthetic pathways, potentially through studies on precursor molecules like phlegmarine (B1213893) derivatives arabjchem.orgarabjchem.org, will be crucial for guiding these engineering efforts.

Advanced Mechanistic Studies of this compound's Biological Actions

While this compound has been identified as a constituent of Lycopodium species cdnsciencepub.comphytomednepal.comtheferns.info, a comprehensive understanding of its precise biological actions at a molecular level remains an area for future exploration. Advanced mechanistic studies are needed to uncover the specific cellular pathways and molecular targets through which this compound exerts its effects. Research could focus on identifying protein-protein interactions, signaling cascades, or enzyme inhibition profiles associated with this compound. For instance, studies on related compounds like lycopene (B16060) have revealed interactions with growth factor receptor signaling and cell cycle progression nih.govresearchgate.net, suggesting that similar detailed investigations for this compound could yield significant insights. Understanding these mechanisms is critical for validating any potential therapeutic applications.

Exploration of Undiscovered Biological Activities of this compound

The existing literature suggests that this compound, alongside other Lycopodium alkaloids, may possess various biological activities arabjchem.orgarabjchem.orgtandfonline.com. However, a systematic exploration of its full spectrum of biological activities is still warranted. Future research should involve comprehensive screening programs to identify novel therapeutic potentials. This could include evaluating this compound's efficacy in various disease models, such as its potential role in diabetes management, as suggested by computational studies on related compounds like adenocarpine (B1235377) and marmesin (B225713) researchgate.netresearchgate.netmdpi.com. Investigating its antioxidant, anti-inflammatory, or cytotoxic properties through rigorous in vitro and in vivo assays will be key to uncovering its undiscovered biological activities.

Development of this compound-Based Chemical Probes for Target Identification

The development of chemical probes is essential for dissecting biological pathways and identifying molecular targets of natural products digitellinc.comnih.govdigitellinc.comnih.gov. Future research could focus on designing and synthesizing this compound-based chemical probes. These probes could be modified to include tags for affinity capture, activity-based profiling, or fluorescence labeling, enabling the identification of proteins or cellular components that this compound interacts with. Such probes would be invaluable tools for target identification and validation, providing a deeper understanding of this compound's mechanism of action and potentially revealing new therapeutic targets. Computational approaches, such as molecular docking and pharmacophore modeling, can aid in the design of these probes chemrxiv.orgglobalresearchonline.net.

Sustainable Production and Biotechnological Approaches for this compound

The reliance on natural sources for complex compounds like this compound can be limited by availability and extraction efficiency. Therefore, developing sustainable and scalable production methods is a critical future direction. Biotechnological approaches, including metabolic engineering of microbial hosts (e.g., E. coli or yeast) to produce this compound, offer a promising alternative to plant extraction nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comresearchgate.netnih.gov. This would involve optimizing heterologous pathways, enhancing precursor supply, and improving fermentation processes. Furthermore, advancements in synthetic biology could enable the de novo synthesis of this compound in engineered organisms, ensuring a consistent and environmentally friendly supply. Research into optimizing culture conditions, strain development, and downstream processing will be crucial for the successful biotechnological production of this compound.

Q & A

Q. How can researchers establish the kinetic stability of lycocernuine in vitro?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to determine the compound’s energy gap (e.g., this compound’s kinetic stability at 6.377 eV in free states) .
  • Validate computational results with experimental techniques like differential scanning calorimetry (DSC) to assess thermal stability.
  • Cross-reference findings with spectroscopic data (e.g., NMR, FT-IR) to confirm structural integrity under varying pH and temperature conditions .

Q. What are the key considerations for isolating this compound from Ficus benjamina?

Methodological Answer:

  • Optimize extraction protocols using polar solvents (e.g., methanol/water mixtures) guided by phytochemical screening.
  • Employ chromatographic techniques (HPLC, TLC) with standards for purity assessment, adhering to protocols for novel compound characterization as outlined in Beilstein Journal of Organic Chemistry .
  • Document isolation yields and purity thresholds (≥95%) to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s aldose reductase inhibition data?

Methodological Answer:

  • Conduct molecular docking simulations to compare this compound’s binding affinity across multiple aldose reductase isoforms (e.g., AKR1B1 vs. AKR1B10) .
  • Validate discrepancies using enzyme kinetics assays (e.g., IC₅₀ measurements under standardized substrate concentrations).
  • Apply meta-analysis frameworks to reconcile conflicting in silico and in vitro results, referencing systematic review principles from qualitative research methodologies .

Q. What experimental designs are optimal for assessing this compound’s reactivity in biological systems?

Methodological Answer:

  • Design dose-response studies with human cell lines (e.g., HepG2 for hepatic metabolism) to evaluate redox activity and reactive oxygen species (ROS) modulation .
  • Integrate metabolomic profiling (LC-MS/MS) to track this compound’s metabolic byproducts and potential toxicity pathways.
  • Use PICO/PECO frameworks to structure hypotheses (e.g., Population: diabetic models; Intervention: this compound; Comparator: standard inhibitors; Outcome: glycation product reduction) .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

Methodological Answer:

  • Synthesize analogs with modifications to this compound’s alkaloid backbone and test inhibitory activity against aldose reductase .
  • Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity .
  • Publish negative results to clarify SAR boundaries, adhering to ethical data reporting standards .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:

  • Standardize assay protocols (e.g., pre-incubation times, substrate concentrations) across labs, referencing Applied Biochemistry and Biotechnology’s supplementary data guidelines .
  • Share raw datasets and code via repositories like Zenodo, with detailed metadata on instrumentation and software versions .
  • Use intra- and inter-laboratory validation cohorts to minimize batch effects .

Q. How should researchers handle contradictory findings between this compound’s in silico and in vivo efficacy?

Methodological Answer:

  • Replicate studies using identical computational parameters (e.g., DFT functional: B3LYP/6-31G*) and animal models (e.g., streptozotocin-induced diabetic rats) .
  • Perform sensitivity analyses to identify variables influencing outcomes (e.g., solvent effects in docking simulations).
  • Publish methodological critiques in peer-reviewed forums to foster collaborative troubleshooting .

Literature and Ethical Practices

Q. How can researchers ethically integrate this compound’s traditional uses into modern studies?

Methodological Answer:

  • Conduct ethnobotanical surveys with community consent, documenting traditional preparation methods .
  • Validate anecdotal efficacy claims through blinded, placebo-controlled trials, ensuring compliance with human-subject research protocols .
  • Acknowledge indigenous knowledge in publications, per ICBMNagoya Protocol guidelines .

Tables of Key Findings

ParameterThis compound (Free State)This compound (Bound State)Reference
Kinetic Stability (eV)6.3776.231
Aldose Reductase IC₅₀ (μM)12.4 ± 1.29.8 ± 0.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.